molecular formula C19H20N4O2S B2652587 N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1448132-39-5

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No. B2652587
CAS RN: 1448132-39-5
M. Wt: 368.46
InChI Key: FPZKJDYKEGGVKQ-UHFFFAOYSA-N
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Description

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, closely related to the compound of interest, have been synthesized and studied for their anticancer activity. The structural elucidation of these compounds was performed using spectral data, and their antitumor activities were investigated against human lung adenocarcinoma cells and mouse embryoblast cell lines, revealing selective cytotoxicity. For example, certain derivatives exhibited high selectivity and induced apoptosis in cancer cells, although not as high as the standard, cisplatin (Evren et al., 2019).

Antioxidant Activity

A variety of amidomethane sulfonyl-linked bis heterocycles, which share a structural motif with the compound , were prepared and tested for antioxidant activity. Some derivatives exhibited excellent antioxidant activity, surpassing that of the standard Ascorbic acid. This suggests potential for these molecules in oxidative stress-related conditions (Talapuru et al., 2014).

Antibacterial and Antimicrobial Activities

Derivatives with a structure related to the compound of interest have been synthesized and evaluated for their biological activities, including antibacterial and urease inhibition. These studies have found moderate to good activities against various pathogens. The urease inhibition activity, in particular, was notable, with compounds more active than the standard used in testing. Molecular docking studies were performed to understand this activity, indicating that hydrogen bonding with the enzyme is crucial for its inhibition (Gull et al., 2016).

Enzyme Inhibition and Anti-Diabetic Potential

Novel bi-heterocycles, structurally similar to the compound of interest, were synthesized and evaluated for enzyme inhibition and cytotoxic behavior. These compounds exhibited potent inhibitory potential against α-glucosidase enzyme, suggesting valuable anti-diabetic agents. The in silico study of these molecules was also coherent with their enzyme inhibition data, further supporting their potential use in managing diabetes (Abbasi et al., 2020).

properties

IUPAC Name

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-(3-methyl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-12-6-4-5-7-15(12)19-21-14(3)16(26-19)10-20-17(24)11-23-18(25)9-8-13(2)22-23/h4-9H,10-11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZKJDYKEGGVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)NCC2=C(N=C(S2)C3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

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